Cas no 149489-21-4 (2-(2-fluoropyridin-3-yl)ethan-1-ol)

2-(2-fluoropyridin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Pyridineethanol,2-fluoro-
- 3-Pyridineethanol,2-fluoro-(9CI)
- 2-(2-fluoropyridin-3-yl)ethan-1-ol
- ZLNKQVWLOKBXDX-UHFFFAOYSA-N
- 149489-21-4
- EN300-1850807
- SCHEMBL6963023
- 3-(2-hydroxyethyl)-2-fluoropyridine
- AKOS006313791
- 2-(2-Fluoropyridin-3-yl)ethanol
-
- インチ: InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2
- InChIKey: ZLNKQVWLOKBXDX-UHFFFAOYSA-N
- ほほえんだ: FC1C(CCO)=CC=CN=1
計算された属性
- せいみつぶんしりょう: 141.058992041g/mol
- どういたいしつりょう: 141.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 99.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 33.1Ų
2-(2-fluoropyridin-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850807-0.1g |
2-(2-fluoropyridin-3-yl)ethan-1-ol |
149489-21-4 | 95% | 0.1g |
$326.0 | 2023-09-19 | |
Enamine | EN300-1850807-5.0g |
2-(2-fluoropyridin-3-yl)ethan-1-ol |
149489-21-4 | 95% | 5g |
$2732.0 | 2023-06-03 | |
Enamine | EN300-1850807-2.5g |
2-(2-fluoropyridin-3-yl)ethan-1-ol |
149489-21-4 | 95% | 2.5g |
$1848.0 | 2023-09-19 | |
Enamine | EN300-1850807-10.0g |
2-(2-fluoropyridin-3-yl)ethan-1-ol |
149489-21-4 | 95% | 10g |
$4052.0 | 2023-06-03 | |
1PlusChem | 1P00B8Q6-2.5g |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 2.5g |
$2346.00 | 2024-06-20 | |
1PlusChem | 1P00B8Q6-250mg |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 250mg |
$638.00 | 2024-06-20 | |
1PlusChem | 1P00B8Q6-500mg |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 500mg |
$971.00 | 2024-06-20 | |
1PlusChem | 1P00B8Q6-5g |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 5g |
$3439.00 | 2024-06-20 | |
Aaron | AR00B8YI-50mg |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 50mg |
$325.00 | 2025-01-23 | |
Aaron | AR00B8YI-500mg |
3-Pyridineethanol,2-fluoro-(9CI) |
149489-21-4 | 95% | 500mg |
$1036.00 | 2025-01-23 |
2-(2-fluoropyridin-3-yl)ethan-1-ol 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
2-(2-fluoropyridin-3-yl)ethan-1-olに関する追加情報
Introduction to 2-(2-fluoropyridin-3-yl)ethan-1-ol (CAS No. 149489-21-4)
2-(2-fluoropyridin-3-yl)ethan-1-ol, identified by its Chemical Abstracts Service number 149489-21-4, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a fluoropyridine core and an ethanol side chain, exhibits unique structural and functional properties that make it a valuable scaffold for drug discovery and development. The presence of a fluorine atom at the 2-position of the pyridine ring enhances its metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents.
The fluoropyridine moiety is particularly noteworthy due to its versatility in medicinal chemistry. Pyridine derivatives are widely recognized for their role in various biological processes, and the introduction of fluorine at specific positions can modulate their pharmacokinetic and pharmacodynamic profiles. In recent years, there has been a surge in research focused on fluorinated heterocycles, driven by their ability to improve drug-like properties such as lipophilicity, solubility, and bioavailability. 2-(2-fluoropyridin-3-yl)ethan-1-ol exemplifies this trend, as it combines the advantageous features of both pyridine and fluorine-containing compounds.
One of the most compelling aspects of 2-(2-fluoropyridin-3-yl)ethan-1-ol is its potential application in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. The fluoropyridine scaffold is frequently employed in the design of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The ethanol side chain provides a hydrophilic extension that can enhance binding interactions with biological targets, making this compound a promising candidate for further exploration.
Recent studies have highlighted the importance of fluorinated pyridines in modulating receptor activity. For instance, research has demonstrated that fluorine substitution can alter the binding affinity of small molecules to their protein targets, often leading to improved therapeutic efficacy. In particular, 2-(2-fluoropyridin-3-yl)ethan-1-ol has been investigated for its potential as an intermediate in synthesizing novel antiviral agents. The fluoropyridine moiety's ability to interact with viral proteases and polymerases has opened new avenues for combating infectious diseases.
The compound's structural features also make it an attractive candidate for developing ligands that modulate G-protein coupled receptors (GPCRs). GPCRs are involved in a vast array of physiological processes and are among the most targeted classes of proteins in drug discovery. The fluoropyridine ring can serve as a key pharmacophore for binding to these receptors, while the ethanol side chain can fine-tune interactions to achieve optimal receptor activation or blockade.
In addition to its applications in drug development, 2-(2-fluoropyridin-3-yl)ethan-1-ol has shown promise in materials science. Fluorinated pyridines are known for their electron-withdrawing properties, which can influence the electronic characteristics of organic semiconductors and catalysts. Researchers have explored this compound as a building block for designing advanced materials with applications in optoelectronics and energy storage.
The synthesis of 2-(2-fluoropyridin-3-yl)ethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group transformations to introduce the ethanol side chain. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.
Evaluation of 2-(2-fluoropyridin-3-yl)ethan-1-ol's biological activity typically involves high-throughput screening (HTS) assays to identify potential therapeutic effects. These assays help researchers determine whether the compound interacts with relevant biological targets and assess its efficacy compared to known reference compounds. Preliminary findings suggest that this derivative exhibits inhibitory activity against certain enzymes and may have applications in treating neurological disorders.
The safety profile of 2-(2-fluoropyridin-3-yl)ethan-1-ol is another critical consideration during its development. While preliminary studies indicate that it is well-tolerated at low concentrations, further toxicological assessments are necessary to evaluate its long-term effects. These studies will provide essential data for determining appropriate dosing regimens and minimizing potential risks associated with its use.
In conclusion, 2-(2-fluoropyridin-3-ylenthananols) (CAS No. 14948921 4) represents a promising chemical entity with diverse applications across pharmaceuticals and materials science. Its unique structural features, particularly the combination of a fluoropyridine core and an ethanol side chain, make it an attractive scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new possibilities for leveraging this compound's potential, reinforcing its significance in modern chemical biology.
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